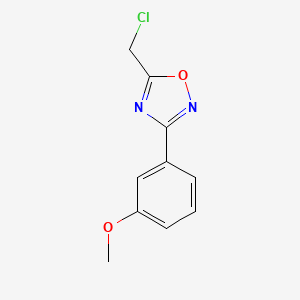

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Description

Overview of Oxadiazole Heterocyclic Systems

Oxadiazole heterocyclic systems constitute a fundamental class of five-membered aromatic compounds characterized by the presence of one oxygen atom and two nitrogen atoms within their ring structure. These compounds, historically referred to as furadiazoles, are conceptually derived from furan through the systematic replacement of two methine (-CH=) groups with pyridine-type nitrogen atoms. The oxadiazole scaffold exhibits remarkable structural diversity, manifesting in four distinct isomeric forms based on the positional arrangement of the heteroatoms within the five-membered ring framework.

The four primary isomers of oxadiazole include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. Each isomer demonstrates unique physicochemical properties and biological activities, reflecting the profound influence of heteroatom positioning on molecular behavior and reactivity patterns. Among these variants, 1,2,4-oxadiazole and 1,3,4-oxadiazole have emerged as the most extensively studied and pharmaceutically relevant scaffolds, appearing in numerous therapeutic agents and bioactive compounds.

The heterocyclic nature of oxadiazoles confers several advantageous properties that have attracted considerable attention from medicinal chemists and pharmaceutical researchers. These compounds satisfy Hückel's rule of aromaticity, containing 4n + 2 electrons in a cyclic, planar system, which contributes to their chemical stability and unique reactivity profiles. The electronic configuration of oxadiazoles enables diverse intermolecular interactions, including hydrogen bonding capabilities and specific receptor binding affinities, making them valuable pharmacophores in drug design and development initiatives.

Classification and Importance of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole isomer represents one of the most significant and extensively explored members of the oxadiazole family, distinguished by its unique arrangement of nitrogen and oxygen atoms and its exceptional utility in medicinal chemistry applications. This particular isomer has gained prominence due to its bioisosteric relationship with carbamates, amides, and esters, enabling it to serve as a valuable replacement for these functional groups in pharmaceutical development when enhanced stability or modified pharmacokinetic properties are desired.

The structural characteristics of 1,2,4-oxadiazoles contribute significantly to their pharmaceutical relevance and synthetic utility. The heterocycle demonstrates exceptional chemical stability in both aqueous solutions and organic phases, making it suitable for various biological environments and synthetic transformations. This stability profile, combined with the presence of lone pair electrons and aromatic character, creates a molecular framework capable of participating in diverse intermolecular interactions and biological recognition processes.

Research investigations have documented the extensive biological activity profile of 1,2,4-oxadiazole derivatives, encompassing antimicrobial, anti-inflammatory, antitumor, antiviral, and antioxidant properties. These compounds have demonstrated efficacy against various pathogenic organisms and have shown promise in treating diverse medical conditions. The antimicrobial properties of 1,2,4-oxadiazole derivatives have been particularly noteworthy, with numerous studies reporting significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

| Biological Activity | Target Organisms/Conditions | Representative Compounds | Reference Activity Data |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Various substituted derivatives | Minimum Inhibitory Concentration values ranging from 8-64 μg/mL |

| Antitubercular | Mycobacterium tuberculosis (H37Ra strain) | Phenyl-substituted derivatives | IC₅₀ values as low as 0.045 μg/mL |

| Antiparasitic | Plasmodium falciparum | Methoxyphenyl derivatives | IC₅₀ values of 0.02 μM |

| Antiviral | Human rhinovirus strains | Triazole-linked derivatives | IC₅₀ values ranging from 3.7-66.0 nM |

Historical Development of Oxadiazole Chemistry

The historical development of oxadiazole chemistry spans several decades of intensive research and discovery, with significant milestones marking the evolution of synthetic methodologies and biological applications. The initial recognition of oxadiazoles as pharmaceutically relevant compounds emerged in the 1950s, when researchers first identified their potential as bioactive scaffolds and began systematic investigations into their synthesis and properties.

The 1960s marked a pivotal period in oxadiazole research with the development and commercialization of Oxolamine, the first oxadiazole-containing drug to reach the pharmaceutical market. Oxolamine, chemically designated as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, demonstrated significant cough suppressant activity and established the therapeutic potential of the oxadiazole scaffold. This breakthrough provided validation for continued research into oxadiazole derivatives and stimulated interest in exploring their diverse biological activities.

Scientific literature analysis reveals a dramatic increase in oxadiazole research activity beginning in the year 2000, with publications related to oxadiazoles in medicinal chemistry showing consistent growth over subsequent decades. This research expansion reflects both the growing recognition of oxadiazoles as privileged scaffolds in drug discovery and the development of more sophisticated synthetic methodologies enabling access to diverse structural variants. The period from 1997 to 2017 demonstrated particularly robust growth in oxadiazole-related publications, indicating sustained scientific and commercial interest in these heterocyclic systems.

The synthetic methodology for oxadiazole preparation has evolved significantly throughout this historical period, with researchers developing numerous approaches to access different isomers and substitution patterns. Classic synthetic routes for 1,2,4-oxadiazoles have traditionally relied on nitrile-based precursors, employing either 1,3-dipolar cycloaddition reactions between nitriles and nitrile N-oxides or the amidoxime route involving O-acylation followed by cyclization. These methodological advances have enabled the preparation of increasingly complex and functionalized oxadiazole derivatives, supporting the expansion of structure-activity relationship studies and the identification of new therapeutic targets.

Position of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole in Contemporary Research

The compound this compound occupies a distinctive position within contemporary oxadiazole research, representing both a valuable synthetic intermediate and a compound of independent biological interest. This specific structural variant, cataloged under Chemical Abstracts Service number 660416-39-7, has attracted attention from researchers investigating diverse applications ranging from pharmaceutical development to agricultural chemistry.

Recent research investigations have revealed significant biological activity associated with this compound, particularly in the area of nematocidal applications. Studies conducted on related chloromethyl-substituted 1,2,4-oxadiazole derivatives have demonstrated exceptional activity against Bursaphelenchus xylophilus, a pathogenic nematode responsible for pine wilt disease. The compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, a close structural analog differing only in the substitution pattern of the aromatic ring, exhibited superior nematocidal activity compared to commercial standards including avermectin, fosthiazate, and tioxazafen.

The synthetic accessibility of this compound has been demonstrated through established methodologies employing amidoxime intermediates. The synthesis typically involves the reaction of 3-methoxybenzamidoxime with chloroacetyl chloride under controlled conditions, followed by cyclization to form the oxadiazole ring system. This synthetic approach has been optimized to achieve high yields, with reported values reaching 99% under appropriate reaction conditions.

Contemporary research efforts have also explored the compound's potential as a synthetic building block for more complex molecular architectures. The chloromethyl functionality provides a reactive handle for further chemical transformations, enabling the introduction of diverse substituents and the construction of hybrid molecular systems incorporating the oxadiazole core. These synthetic transformations have included nucleophilic substitution reactions with various nucleophiles, leading to the formation of compounds with modified biological activity profiles and enhanced pharmacological properties.

The compound's position in current research is further enhanced by its incorporation into structure-activity relationship studies investigating the influence of substitution patterns on biological activity. Research comparing different halomethyl substitutents at the 5-position of 1,2,4-oxadiazoles has revealed that chloromethyl derivatives generally exhibit superior biological activity compared to their bromomethyl analogs. This finding has implications for the rational design of new oxadiazole derivatives and suggests that this compound represents an optimized structural motif for biological activity.

The growing interest in this compound is also reflected in its commercial availability through multiple chemical suppliers and its inclusion in various chemical databases and compound libraries. This accessibility facilitates continued research investigations and enables broader exploration of its potential applications across diverse scientific disciplines. The compound's established synthetic routes, documented properties, and emerging biological activities position it as a valuable tool for contemporary chemical research and development initiatives.

Properties

IUPAC Name |

5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)15-13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKMMCGTGZMQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396634 | |

| Record name | 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660416-39-7 | |

| Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660416-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent such as dichloromethane or ethanol.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce oxadiazole N-oxides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,2,4-oxadiazole derivatives, including 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole. The compound has shown efficacy against several cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells by triggering caspase activation and cell cycle arrest at the G1 phase. This mechanism is crucial for its effectiveness against various carcinoma types.

-

Case Studies :

- In vitro evaluations demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

- A series of substituted oxadiazoles were synthesized and tested; some showed higher biological potency than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The oxadiazole framework has also been explored for its antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi:

- Mechanism : The presence of electron-withdrawing groups in the oxadiazole ring enhances the antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-Diabetic Potential

Emerging research indicates that derivatives of 1,2,4-oxadiazoles may possess anti-diabetic properties. In studies using genetically modified models like Drosophila melanogaster, certain oxadiazole derivatives were shown to significantly lower glucose levels .

Synthetic Methods

The synthesis of this compound typically involves:

- Starting Materials : Benzamidoxime derivatives are commonly used as precursors.

- Reagents : Chloromethylating agents are employed to introduce the chloromethyl group.

- Conditions : Reactions are usually conducted under controlled temperatures to optimize yield and purity.

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key analogues of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole include:

Physicochemical Properties

- Lipophilicity : The 3-methoxyphenyl group increases hydrophobicity compared to unsubstituted phenyl analogues, enhancing membrane permeability .

- Stability : Chloromethyl derivatives exhibit moderate thermal stability (decomposition >150°C) but are sensitive to nucleophilic attack due to the labile C–Cl bond .

- Spectroscopic Data :

Biological Activity

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds known for their significant biological activities. The 1,2,4-oxadiazole derivatives have been reported to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of oxadiazoles allows for modifications that can enhance their efficacy and selectivity against various biological targets .

Anticancer Activity

Research indicates that oxadiazole derivatives, including this compound, show promising anticancer activity. A study demonstrated that certain oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | HeLa | 92.4 |

| Compound 2 | CaCo-2 | 2.76 |

| Compound 3 | MEXF 462 (Melanoma) | 9.27 |

Antimicrobial Properties

The antimicrobial potential of oxadiazoles has also been explored. Some derivatives have shown significant activity against both drug-sensitive and multi-drug resistant strains of Plasmodium falciparum, the causative agent of malaria. For example, certain oxadiazole compounds demonstrated IC50 values below 40 nM against Plasmodium parasites . This suggests that modifications to the oxadiazole structure can lead to enhanced antimalarial activity.

Table 2: Antimalarial Activity of Oxadiazole Derivatives

| Compound Name | Strain | IC50 (nM) |

|---|---|---|

| Compound A | Pf3D7 | <40 |

| Compound B | PfDd2 | 500 |

The mechanisms underlying the biological activities of oxadiazole derivatives are diverse and complex. They may involve inhibition of key enzymes and pathways critical for cell proliferation and survival. For instance, some studies have indicated that oxadiazoles can inhibit carbonic anhydrase and histone deacetylases (HDACs), which are important targets in cancer therapy .

Case Studies

A notable case study involved the synthesis and evaluation of a series of substituted oxadiazoles for their anticancer properties. In vitro testing revealed that certain derivatives exhibited selective cytotoxicity against renal cancer cell lines with IC50 values as low as 1.143 µM . This highlights the potential for developing targeted therapies based on oxadiazole scaffolds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole and its derivatives?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles are prepared by reacting hydroxyl-substituted benzimidamides with chloromethyl precursors under basic conditions (e.g., NaH or Cs₂CO₃). Key steps include:

- Condensation of N'-hydroxy-3-methoxybenzimidamide with chloromethyl oxadiazole precursors .

- Optimization of reaction time (e.g., 4–24 hours) and temperature (room temperature to reflux) to achieve yields of 31–90% .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data indicate successful synthesis?

- Techniques : ¹H/¹³C NMR, IR, and mass spectrometry.

- Key Data :

- ¹H NMR : Chloromethyl group protons appear as singlets at δ ~4.75 ppm. Aromatic protons from the 3-methoxyphenyl group resonate at δ 7.30–8.04 ppm .

- ¹³C NMR : Oxadiazole ring carbons appear at δ 165–175 ppm, while the chloromethyl carbon is at δ ~40 ppm .

- ESI-MS : Molecular ion peaks match expected m/z values (e.g., m/z 229 for 4-chlorophenyl derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodology :

- Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating groups (e.g., methyl) to modulate electronic effects .

- Bioactivity Assays : Test derivatives against cancer cell lines (e.g., T47D breast cancer) to measure apoptosis induction via flow cytometry (e.g., G₁ phase arrest) .

- Target Identification : Use photoaffinity labeling (e.g., with TIP47 protein) to identify molecular targets .

Q. How can researchers address discrepancies in synthetic yields when scaling reactions?

- Analysis : Compare reaction conditions across studies. For example:

| Base | Temperature | Yield (%) | Reference |

|---|---|---|---|

| NaH | Reflux | 47 | |

| Cs₂CO₃ | RT | 90 |

- Optimization Strategies :

- Use milder bases (e.g., Cs₂CO₃) to reduce side reactions.

- Purify intermediates via column chromatography (e.g., silica gel, heptane:isopropyl acetate gradients) .

Q. What mechanistic insights explain unexpected byproducts like decyanation in oxadiazole reactions?

- Case Study : Reaction of 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles with KCN produces acetonitrile via decyanation. Proposed mechanisms involve KCN–HCN associates releasing cyanogen .

- Methodology :

- Monitor intermediates using LC-MS or isotopic labeling (¹³C/¹⁵N).

- Adjust temperature (e.g., 0°C vs. 25°C) to control pathway selectivity .

Q. How can computational tools enhance the design of oxadiazole derivatives?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.